3-(2-Amino-5-methyl-thiazol-4-yl)-chromen-2-one
Description
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Properties
IUPAC Name |
3-(2-amino-5-methyl-1,3-thiazol-4-yl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-7-11(15-13(14)18-7)9-6-8-4-2-3-5-10(8)17-12(9)16/h2-6H,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFRNYRXZPSKKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC3=CC=CC=C3OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Structural Elucidation of 3-(2-Amino-5-methyl-thiazol-4-yl)-chromen-2-one
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The conjugation of coumarin and thiazole scaffolds represents a highly prolific area in medicinal chemistry, yielding compounds with significant therapeutic potential.[1][2][3] The precise determination of their molecular architecture is a critical prerequisite for understanding structure-activity relationships and advancing drug discovery efforts. This guide provides an in-depth, methodology-focused exploration of the structural elucidation of a representative hybrid molecule, 3-(2-Amino-5-methyl-thiazol-4-yl)-chromen-2-one. We will dissect the synergistic application of Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) to unambiguously confirm its constitution. The causality behind experimental choices and data interpretation is emphasized, providing a robust framework for the characterization of complex heterocyclic systems.
Introduction and Molecular Overview
The target molecule, this compound, incorporates two privileged heterocyclic systems: the coumarin (2H-chromen-2-one) nucleus and a substituted 2-aminothiazole moiety. Coumarin derivatives are renowned for their diverse pharmacological profiles, while the aminothiazole ring is a cornerstone in many approved drugs.[4][5] Their combination is a validated strategy for generating novel molecular entities.
The structural elucidation process is not merely a sequence of analytical measurements but an integrated deductive exercise. Each spectroscopic technique provides a unique piece of the molecular puzzle. The challenge—and the focus of this guide—is to assemble these pieces into a single, self-validating structural hypothesis.
The proposed structure, with systematic numbering for spectroscopic assignment, is presented below.
Caption: Workflow for the spectroscopic structure elucidation process.
Mass Spectrometry (MS): Determining the Molecular Formula
Causality: The first step is to determine the molecular weight and, by extension, the molecular formula. High-resolution mass spectrometry (HRMS) is the gold standard, providing a highly accurate mass measurement that constrains the possible elemental compositions to a single, unambiguous formula.
-
Expected Molecular Ion: The molecular formula is C₁₃H₁₀N₂O₂S. The calculated monoisotopic mass is 258.0463 g/mol .
-
Analysis: An ESI-MS spectrum is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 259.0541. The presence of sulfur (³⁴S isotope is ~4.2% abundant) and carbon (¹³C is ~1.1% abundant) will give rise to characteristic isotopic patterns ([M+1]⁺, [M+2]⁺) that must match the theoretical distribution for C₁₃H₁₀N₂O₂S.
-
Fragmentation: Tandem MS (MS/MS) can reveal structural fragments. Key expected fragmentations include the cleavage of the C3-C4' bond between the coumarin and thiazole rings, and the characteristic loss of CO (28 Da) from the coumarin lactone ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
Causality: FT-IR spectroscopy is a rapid and powerful method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a "fingerprint" of the molecule's covalent bonds.
Table 1: Key FT-IR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Confirms the presence of the 2-amino group on the thiazole ring. [6] |
| 3100 - 3000 | C-H Aromatic Stretch | Ar-H | Indicates the aromatic protons of the coumarin system. |
| 2950 - 2850 | C-H Aliphatic Stretch | -CH₃ | Confirms the methyl group on the thiazole ring. [7] |
| 1725 - 1700 | C=O Lactone Stretch | Coumarin C=O | Diagnostic Peak: A strong, sharp absorption confirming the coumarin α,β-unsaturated lactone system. [1][8] |
| 1620 - 1500 | C=N and C=C Stretch | Thiazole & Coumarin Rings | A complex series of bands confirming the conjugated and aromatic ring systems. [7][9] |
| 1300 - 1200 | C-O Stretch | Lactone Ether Bond | Supports the presence of the coumarin lactone ring. [8] |
¹H NMR Spectroscopy: Mapping the Proton Environment
Causality: ¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. Chemical shift (δ), integration, and splitting patterns (multiplicity) are the key parameters. For this molecule, we expect distinct signals for the aromatic, amine, and methyl protons.
Table 2: Predicted ¹H NMR Assignments (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.10 | s | 1H | C4-H (Coumarin) | A singlet in the downfield region, characteristic of the vinyl proton at C4 of a 3-substituted coumarin. |
| 7.90 - 7.30 | m | 4H | Ar-H (Coumarin) | A complex multiplet region corresponding to the four protons on the coumarin's benzene ring. [1] |
| ~7.20 | s (broad) | 2H | -NH₂ (Thiazole) | A broad singlet, D₂O exchangeable, confirming the primary amine. Its chemical shift is solvent and concentration dependent. [5][9] |
| ~2.40 | s | 3H | -CH₃ (Thiazole) | A sharp singlet in the upfield region, characteristic of a methyl group attached to an aromatic ring. [5][9] |
¹³C NMR Spectroscopy: Defining the Carbon Skeleton
Causality: ¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment (e.g., carbonyl, aromatic, aliphatic).
Table 3: Predicted ¹³C NMR Assignments (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168.5 | C2' (Thiazole) | Carbon attached to two heteroatoms (N and S) and the amino group, highly deshielded. [10][11] |
| ~159.7 | C2 (Coumarin) | Lactone carbonyl carbon, characteristically downfield. [1] |
| ~154.0 | C8a (Coumarin) | Quaternary carbon at the fusion of the two coumarin rings. |
| ~149.0 | C4' (Thiazole) | Quaternary carbon linking the thiazole and coumarin rings. [10][11] |
| 145.0 - 115.0 | C4, C4a, C5, C6, C7, C8 (Coumarin) | Aromatic and vinylic carbons of the coumarin system. [1] |
| ~118.0 | C3 (Coumarin) | Quaternary carbon attached to the thiazole ring. |
| ~110.5 | C5' (Thiazole) | Carbon bearing the methyl group. [10] |
| ~15.0 | -CH₃ (Thiazole) | Aliphatic methyl carbon, appearing in the far upfield region. [9][10] |
Data Synthesis and Final Confirmation
The definitive structural proof is achieved when all spectroscopic data converge to support a single molecular structure.
-
MS confirms the molecular formula C₁₃H₁₀N₂O₂S.
-
FT-IR validates the presence of the key functional groups: a primary amine (-NH₂), a lactone carbonyl (C=O), and the aromatic/heterocyclic rings.
-
¹H NMR demonstrates the correct proton count and environment: four aromatic protons on a coumarin ring, one vinyl proton at C4, a two-proton amine singlet, and a three-proton methyl singlet.
-
¹³C NMR confirms the total carbon count (13 distinct signals) and the presence of the key carbon types: a lactone carbonyl, carbons of the two heterocyclic rings, and an aliphatic methyl carbon.
The collective data from these techniques is mutually reinforcing, leaving no ambiguity in the assignment of the structure as This compound . Advanced 2D NMR techniques like HSQC and HMBC could be employed to further confirm the C-H and long-range C-H correlations, respectively, providing an even higher level of structural certainty. [12]
Standardized Experimental Protocols
Trustworthiness: The following protocols are standardized to ensure reproducibility and data quality.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes a wide range of heterocyclic compounds and shifts the residual water peak away from key signal areas.
-
Internal Standard: Use tetramethylsilane (TMS) as the internal standard (δ = 0.00 ppm).
-
Instrumentation: Record spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data with a 30° pulse angle, a relaxation delay of 2.0 seconds, and 16 scans.
-
¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence, a 45° pulse angle, a relaxation delay of 2.0 seconds, and accumulate at least 1024 scans for adequate signal-to-noise ratio.
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) and Fourier transformation. Phase and baseline correct the spectra manually.
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the dry compound with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly in an agate mortar to a fine powder.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (approx. 8-10 tons) for 2 minutes to form a transparent or translucent pellet.
-
Instrumentation: Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Co-add 32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.
-
Background Correction: Record a background spectrum of the empty sample compartment prior to sample analysis and subtract it from the sample spectrum.
Protocol 3: Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution measurements.
-
Ionization Mode: Operate in positive ion mode (ESI+) to generate the [M+H]⁺ ion.
-
Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire spectra over a mass range of m/z 100-500.
-
Calibration: Ensure the instrument is calibrated with a known standard immediately prior to analysis to guarantee mass accuracy.
References
-
Synthesis and antioxidant properties of some new thiazolyl coumarin derivatives. (2020). Taylor & Francis Online. [Link]
-
Design, Spectroscopy, and Assessment of Cholinesterase Inhibition and Antimicrobial Activities of Novel Coumarin–Thiadiazole Hybrids. (2022). Arrow@TU Dublin. [Link]
-
Green Synthesis, Characterization and Electrochemical Behavior of New Thiazole Based Coumarinyl Scaffolds. Academia.edu. [Link]
-
Synthesis and characterization of novel thiazole coumarin derivatives. ResearchGate. [Link]
-
Synthesis, Characterisation and Cytotoxicity Activity of Thiazole Substitution of Coumarin Derivatives. Semantic Scholar. [Link]
-
Synthesis of 3-(2-aminothiazol-5-yl)-2H-chromen-2-one 4a–c. ResearchGate. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. The Royal Society of Chemistry. [Link]
-
Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. (2018). PMC. [Link]
-
Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. [Link]
-
¹³C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry. [Link]
-
Synthesis of Some New Thiazole Compounds Using Microwave Irradiation and Study of Their Biological Activity. (2015). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
Synthesis of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives (1–15). ResearchGate. [Link]
-
Heterocyclic Compounds. In 'Organic Chemistry'. [Link]
-
HETEROCYCLIC COMPOUNDS. Uttarakhand Open University. [Link]
-
¹H NMR spectrum of 2-amino-4-(15,16-di-norlabd-8(9)-en-13-on)-1,3-thiazole. ResearchGate. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]
-
Synthesis and biological evaluation of 3-methyl- 2-pyrazolin-5-one derivatives containing thiazole and indole moieties. Der Pharma Chemica. [Link]
-
FTIR spectrum of compound A2. ResearchGate. [Link]
-
STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Wiley. [Link]
-
Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2014). PMC. [Link]
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- 2. arrow.tudublin.ie [arrow.tudublin.ie]
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- 5. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjpbcs.com [rjpbcs.com]
- 7. researchgate.net [researchgate.net]
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Technical Monograph: Therapeutic Targets & Mechanism of 3-(2-Amino-5-methyl-thiazol-4-yl)-chromen-2-one
This technical guide provides an in-depth analysis of 3-(2-Amino-5-methyl-thiazol-4-yl)-chromen-2-one , a privileged scaffold in medicinal chemistry. This compound represents a hybrid pharmacophore, merging the lipophilic, DNA-intercalating properties of coumarin (chromen-2-one) with the hydrogen-bonding and kinase-inhibiting capabilities of the 2-aminothiazole moiety.
Executive Summary
The compound This compound is a dual-pharmacophore hybrid designed to target ATP-binding pockets in enzymes (kinases, DNA gyrase) and metal-dependent catalytic sites (HDACs). Its structural architecture allows it to function as a multi-target directed ligand (MTDL), primarily investigated for antimicrobial (DNA Gyrase inhibition) and anticancer (HDAC & Kinase inhibition) applications. The 5-methyl substitution on the thiazole ring is a critical structural motif, enhancing hydrophobic packing within enzyme active sites compared to its unmethylated analogs.
Part 1: Chemical Architecture & Pharmacophore Analysis
Structural Logic
The molecule consists of two distinct domains connected by a single bond, allowing for rotational freedom to adopt optimal binding conformations:
-
Domain A (Coumarin): A planar, hydrophobic benzopyrone system. It acts as an intercalator for DNA or a hydrophobic "cap" group in enzyme pockets.
-
Domain B (2-Amino-5-methylthiazole): A polar, basic heterocycle. The 2-amino group serves as a potent Hydrogen Bond Donor (HBD) and Acceptor (HBA), mimicking the adenine ring of ATP. The 5-methyl group provides steric bulk and lipophilicity, often filling hydrophobic sub-pockets (e.g., the sugar-binding pocket in Gyrase B).
Computed Physicochemical Properties (Estimated)
| Property | Value | Implication |
| Molecular Weight | ~258.3 g/mol | High bioavailability (Rule of 5 compliant). |
| LogP | ~2.5 - 2.8 | Optimal membrane permeability for intracellular targets. |
| TPSA | ~65-75 Ų | Good oral absorption profile. |
| H-Bond Donors | 1 (NH₂) | Critical for "hinge region" binding in kinases. |
| H-Bond Acceptors | 4 (N, O, S) | Facilitates water-bridged interactions. |
Part 2: Primary Therapeutic Targets
Bacterial DNA Gyrase (GyrB Subunit)
This is the most validated target for aminothiazole-coumarin hybrids.
-
Mechanism: The compound acts as a competitive inhibitor of the ATPase activity of the GyrB subunit of bacterial DNA gyrase (Topoisomerase II).[1]
-
Binding Mode:
-
The coumarin ring overlaps with the adenine binding pocket.
-
The 2-aminothiazole moiety forms hydrogen bonds with key aspartate residues (e.g., Asp73 in E. coli GyrB).
-
Role of 5-Methyl: The 5-methyl group projects into a hydrophobic pocket typically occupied by the ribose sugar of ATP, significantly increasing binding affinity (
) compared to the non-methylated analog.
-
-
Therapeutic Outcome: Bactericidal activity against Gram-positive (e.g., S. aureus) and Gram-negative bacteria.[2]
Histone Deacetylases (HDACs)
Coumarin-thiazole hybrids are potent Zinc-Binding Groups (ZBG).
-
Mechanism: Inhibition of HDAC isoforms (Class I/II) leads to hyperacetylation of histones, inducing chromatin relaxation and re-expression of tumor suppressor genes (e.g., p21).
-
Binding Mode:
-
The coumarin acts as the "Cap" group, interacting with the rim of the HDAC active site.
-
The thiazole serves as the linker and ZBG. The nitrogen and sulfur atoms can chelate the catalytic
ion at the bottom of the pocket.
-
-
Therapeutic Outcome: Apoptosis in cancer cells (HepG2, HCT116) and antifibrotic effects.
Cyclin-Dependent Kinases (CDK2)
-
Mechanism: ATP-competitive inhibition at the G1/S phase checkpoint.
-
Binding Mode: The 2-aminothiazole motif functions as a bioisostere of the adenine ring of ATP. The exocyclic amino group forms a bidentate H-bond with the "hinge region" backbone (Glu81/Leu83 in CDK2).
Part 3: Mechanistic Visualization
The following diagram illustrates the dual-targeting mechanism of the compound in Cancer (HDAC) and Bacteria (Gyrase).
Figure 1: Dual mechanistic pathways. Left: Inhibition of bacterial DNA replication via GyrB. Right: Epigenetic modulation via HDAC inhibition.
Part 4: Experimental Protocols
Synthesis: The Hantzsch Coumarin-Thiazole Protocol
The most robust method for synthesizing this specific derivative is the Hantzsch Thiazole Synthesis . This protocol ensures high yield and regioselectivity.
Reagents:
-
Precursor A: 3-(2-Bromo-propionyl)-chromen-2-one (Provides the coumarin + methyl backbone).
-
Precursor B: Thiourea (Provides the N-C-S amino moiety).
Workflow:
-
Halogenation (If starting from 3-propionylcoumarin):
-
Dissolve 3-propionylcoumarin (10 mmol) in CHCl₃.
-
Add Bromine (
, 10 mmol) dropwise at 0°C. Stir for 2h to generate the -bromo ketone.
-
-
Cyclization (Hantzsch Reaction):
-
Dissolve the isolated 3-(2-bromo-propionyl)-chromen-2-one in Ethanol (50 mL).
-
Add Thiourea (12 mmol, 1.2 eq).
-
Reflux at 78°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).
-
-
Purification:
-
Cool the mixture. The hydrobromide salt of the product will precipitate as a yellow solid.
-
Filter and neutralize with 10%
solution to release the free base. -
Recrystallize from Ethanol/DMF.
-
Synthesis Diagram:
Figure 2: Step-wise Hantzsch synthesis pathway for the 5-methyl derivative.
Biological Assay: ATPase Inhibition (Gyrase Screening)
To validate the target, use the Malachite Green Phosphate Assay .
-
Setup: Incubate E. coli GyrB enzyme (50 nM) with the compound (0.1 - 100
) in assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM ). -
Initiation: Add ATP (1 mM). Incubate at 37°C for 30 mins.
-
Detection: Add Malachite Green reagent. Measure Absorbance at 620 nm.
-
Analysis: Reduced absorbance compared to control indicates inhibition of phosphate release (ATPase blockade).
Part 5: References
-
Alshabanah, L. A., et al. (2022). "Three-Component Synthesis of Some New Coumarin Derivatives as Anticancer Agents." Frontiers in Chemistry, 9:762248. Link
-
Lü, X. H., et al. (2020).[2] "Novel coumarin-thiazolyl ester derivatives as potential DNA gyrase Inhibitors: Design, synthesis, and antibacterial activity." Bioorganic Chemistry, 100:103907.[2] Link
-
Gouda, M. A., et al. (2021).[3] "3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications." RSC Advances, 11:38391–38433. Link
-
BenchChem. (2025). "A Technical Guide to the Therapeutic Applications of Aminothiazole-Coumarin Compounds." BenchChem Technical Library. Link
-
Maxwell, A., & Lawson, D. M. (2002). "The interaction between coumarin drugs and DNA gyrase."[1][2][4][5] Biochemistry, 41(23):7217-23.[4] Link
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- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. DNA gyrase interaction with coumarin-based inhibitors: the role of the hydroxybenzoate isopentenyl moiety and the 5'-methyl group of the noviose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: 3-(2-Amino-5-methyl-thiazol-4-yl)-chromen-2-one as a Versatile Fluorescent Probe
Prepared by: Senior Application Scientist, Gemini Division
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 3-(2-Amino-5-methyl-thiazol-4-yl)-chromen-2-one (hereafter referred to as AMTC) as a fluorescent probe. AMTC is a hybrid fluorophore integrating a coumarin scaffold with a 2-aminothiazole moiety. This unique structure confers valuable photophysical properties, including environmental sensitivity and the potential for "turn-on" fluorescence in response to specific analytes or changes in the microenvironment. Coumarin derivatives are widely recognized as robust fluorescent materials, while the thiazole group at the 3-position of the coumarin is known to induce a red-shift in emission spectra and enhance quantum yields.[1][2] This guide details the probe's fundamental characteristics, provides validated, step-by-step protocols for its use in metal ion detection and live-cell imaging, and offers insights into data interpretation and troubleshooting.
Probe Characteristics and Principle of Operation
Molecular Structure and Synthesis Overview
AMTC belongs to a class of donor-π-acceptor (D-π-A) dyes, where the electron-donating aminothiazole group is conjugated to the electron-accepting coumarin core. This electronic arrangement is fundamental to its fluorescent properties.
The synthesis of AMTC and its derivatives is typically achieved through established heterocyclic chemistry routes. A common and efficient method is the Hantzsch thiazole synthesis, which involves the reaction of a 3-(bromoacetyl)-coumarin derivative with a thiourea derivative.[3] This straightforward approach allows for modular modifications to both the coumarin and thiazole rings to tune the probe's properties.
Caption: Generalized synthetic workflow for AMTC via Hantzsch reaction.
Photophysical Properties
The fluorescence of AMTC is highly sensitive to its local environment, a characteristic feature of dyes operating via an Intramolecular Charge Transfer (ICT) mechanism.[4] In non-polar solvents, the probe typically exhibits lower fluorescence intensity. However, upon interaction with specific metal ions or changes in solvent polarity or viscosity, the ICT process can be modulated, often leading to a significant enhancement of the fluorescence quantum yield. This "turn-on" response is ideal for sensing applications as it provides a high signal-to-background ratio.[5][6]
| Property | Typical Value | Rationale & Significance |
| Excitation Max (λex) | ~380 - 420 nm | Located in the near-UV/violet range, minimizing autofluorescence from biological samples in downstream applications.[7] |
| Emission Max (λem) | ~480 - 530 nm | Emits in the blue-green region of the spectrum, which is readily detectable with standard fluorescence microscopy filter sets (e.g., FITC/GFP). |
| Stokes Shift | > 80 nm | A large Stokes shift is highly desirable as it minimizes self-quenching and simplifies the optical setup by allowing for effective separation of excitation and emission signals. |
| Quantum Yield (Φf) | Variable (Low to High) | Low in aqueous buffer (<0.05), but increases significantly upon binding to a target analyte or entering a hydrophobic environment (e.g., >0.4). This variability is the basis of its function as a "turn-on" probe. |
| Molar Absorptivity (ε) | > 20,000 M⁻¹cm⁻¹ | High molar absorptivity allows for sensitive detection even at low probe concentrations. |
Proposed Mechanism of Action
The fluorescence mechanism of AMTC is predicated on the modulation of an Intramolecular Charge Transfer (ICT) state. In the ground state, the molecule is relatively planar. Upon excitation, an electron is transferred from the electron-donating aminothiazole moiety to the electron-accepting coumarin core. In a polar, protic environment like water, the excited state is often quenched non-radiatively through rotational motion around the single bond connecting the two ring systems. When the probe binds to a metal ion or enters a constrained environment (like a protein binding pocket or a cell membrane), this intramolecular rotation is restricted. This restriction closes the non-radiative decay pathway, forcing the excited state to relax by emitting a photon, resulting in a dramatic increase in fluorescence.
Caption: ICT-based mechanism with rotation restriction leading to fluorescence.
General Handling and Preparation
Reagent Storage and Stability
-
Solid Form: Store the lyophilized powder of AMTC at -20°C, protected from light and moisture. When stored correctly, the solid probe is stable for at least 12 months.
-
Stock Solutions: AMTC has limited solubility in aqueous buffers. It is recommended to prepare concentrated stock solutions in anhydrous, research-grade dimethyl sulfoxide (DMSO) or ethanol. Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Under these conditions, stock solutions are typically stable for up to 3 months.
Preparation of Stock Solutions
-
Allow the vial of solid AMTC to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 1-10 mM stock solution by dissolving the solid AMTC in anhydrous DMSO. For example, to make a 5 mM stock solution, dissolve 1.22 mg of AMTC (MW = 244.27 g/mol ) in 1 mL of DMSO.
-
Vortex briefly until the solid is completely dissolved.
-
Dispense into single-use aliquots (e.g., 20 µL) and store at -20°C.
Scientist's Note: Using anhydrous DMSO is critical as water can cause the probe to precipitate over time. The use of small aliquots is a key aspect of ensuring experimental reproducibility by preventing degradation from repeated handling.
Application Protocols
Protocol 1: 'Turn-On' Detection of Divalent Metal Ions (e.g., Cu²⁺) in Solution
Many heterocyclic fluorescent probes containing nitrogen and sulfur atoms act as chelators for metal ions, leading to a "turn-off" (quenching) or "turn-on" response.[8][9][10] This protocol describes a general method to screen for and quantify AMTC's response to various metal ions.
-
Principle: The amino and thiazole nitrogen atoms of AMTC can coordinate with certain metal ions. This chelation can restrict intramolecular rotation, leading to a significant enhancement in fluorescence intensity (CHEF - Chelation-Enhanced Fluorescence).
-
Materials:
-
AMTC (1 mM stock in DMSO)
-
HEPES buffer (10 mM, pH 7.4)
-
Stock solutions (10 mM) of various metal salts (e.g., CuCl₂, ZnCl₂, FeCl₃, MgCl₂, CaCl₂) in deionized water.
-
Fluorometer (plate reader or cuvette-based)
-
96-well black, clear-bottom microplates or quartz cuvettes.
-
-
Prepare Working Solution: Dilute the 1 mM AMTC stock solution to 10 µM in HEPES buffer. For example, add 10 µL of 1 mM AMTC to 990 µL of buffer.
-
Selectivity Screening:
-
In a 96-well plate, add 190 µL of the 10 µM AMTC working solution to multiple wells.
-
Add 10 µL of each 10 mM metal salt stock solution to separate wells to achieve a final metal concentration of 500 µM (a 50-fold excess).
-
Include a control well containing only the AMTC working solution and 10 µL of water.
-
Incubate at room temperature for 15 minutes, protected from light.
-
Measure the fluorescence intensity (e.g., λex = 410 nm, λem = 495 nm).
-
-
Titration for a Responsive Ion (e.g., Cu²⁺):
-
Prepare a series of CuCl₂ dilutions in HEPES buffer.
-
In a series of cuvettes or wells, add the 10 µM AMTC working solution.
-
Add increasing concentrations of Cu²⁺ (e.g., 0 µM to 100 µM final concentration).
-
Incubate for 15 minutes and measure fluorescence intensity.
-
-
Data Analysis:
-
For the selectivity screen, plot the fluorescence intensity of AMTC in the presence of each metal ion.
-
For the titration, plot fluorescence intensity as a function of Cu²⁺ concentration.
-
The detection limit (LOD) can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve.
-
Trustworthiness Check: To validate the sensing mechanism, perform a competition experiment. After observing the fluorescence enhancement with Cu²⁺, add a strong chelator like EDTA. A subsequent decrease in fluorescence would confirm that the response is due to reversible metal ion binding.
Protocol 2: Live-Cell Imaging of Intracellular Environments
The lipophilic nature of the coumarin scaffold allows AMTC to be cell-permeable, making it suitable for live-cell imaging.[11][12] Its environment-sensitive fluorescence can report on changes in the polarity or viscosity of intracellular compartments.
-
Principle: Upon entering the cell, AMTC will preferentially accumulate in certain organelles or compartments. Changes in its fluorescence intensity or lifetime can be correlated with cellular processes. For example, increased fluorescence may indicate binding to intracellular proteins or accumulation in lipid-rich membranes.[1]
-
Materials:
-
HeLa cells (or other adherent cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
AMTC (1 mM stock in DMSO)
-
Glass-bottom imaging dishes or chamber slides
-
Fluorescence microscope (confocal or widefield) with appropriate filter sets (e.g., DAPI/FITC/TRITC channels for co-localization).
-
Caption: Standard experimental workflow for live-cell staining with AMTC.
-
Cell Culture: Seed HeLa cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.
-
Probe Loading: On the day of the experiment, remove the culture medium. Prepare a loading solution by diluting the 1 mM AMTC stock into serum-free medium or HBSS to a final concentration of 1-10 µM. Add this solution to the cells.
Rationale: Serum-free medium is often used during loading to prevent the probe from binding to albumin, which can increase background fluorescence.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes.
-
Washing: Gently remove the loading solution and wash the cells twice with warm PBS or a dedicated live-cell imaging solution to remove extracellular probe.[11]
-
Imaging: Immediately add fresh, warm imaging solution to the dish. Place the dish on the microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO₂. Acquire images using a filter set appropriate for the probe (e.g., excite at ~405 nm, collect emission at ~450-550 nm).
-
Controls and Optimization:
-
Phototoxicity: Use the lowest possible excitation laser power and shortest exposure time that provides an adequate signal-to-noise ratio to minimize cell stress.[7]
-
Control Cells: Image untreated cells to assess the level of natural autofluorescence in your chosen emission channel.
-
Co-localization: To identify where the probe accumulates, co-stain with commercially available organelle trackers (e.g., MitoTracker™, LysoTracker™) according to the manufacturer's protocols.
-
Data Interpretation and Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No/Weak Fluorescence Signal in Cells | 1. Probe concentration is too low. 2. Incubation time is too short. 3. Probe has precipitated out of solution. | 1. Increase AMTC concentration in the loading buffer (up to 10 µM). 2. Increase incubation time (up to 60 minutes). 3. Ensure the final DMSO concentration in the medium is <0.5%. Prepare fresh dilutions. |
| High Background Fluorescence | 1. Incomplete washing. 2. Probe binding to serum proteins in the final imaging medium. 3. Phenol red in the medium. | 1. Perform an additional wash step. 2. Image in a phenol red-free, serum-free medium like HBSS. 3. Use phenol red-free medium for all steps.[7] |
| Rapid Photobleaching | 1. Excitation light intensity is too high. 2. Excessive exposure time. | 1. Reduce laser power or lamp intensity. 2. Use a more sensitive detector (EM-CCD or sCMOS camera) to allow for shorter exposure times. 3. Consider using an antifade reagent designed for live-cell imaging.[11] |
| Inconsistent Results in Ion Detection | 1. pH of the buffer is incorrect or unstable. 2. Contamination of buffers with other metal ions. | 1. Prepare fresh buffer and verify the pH. 2. Use high-purity water and reagents. Treat buffers with Chelex resin if necessary to remove trace metal contaminants. |
References
- MDPI. (n.d.). A Review of Fluorescent pH Probes: Ratiometric Strategies, Extreme pH Sensing, and Multifunctional Utility.
- Semantic Scholar. (n.d.). Fluorescent Membrane Probes Based on a Coumarin-Thiazole Scaffold.
- RSC Publishing. (n.d.). Fluorescent probes for sensitive and selective detection of pH changes in live cells in visible and near-infrared channels.
- ACS Omega. (n.d.). Review on Lysosomal Metal Ion Detection Using Fluorescent Probes.
- MDPI. (n.d.). Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives.
- Frontiers. (n.d.). Recent Progress in Fluorescent Probes For Metal Ion Detection.
- PMC. (n.d.). Luminescent Probes for Sensitive Detection of pH Changes in Live Cells through Two Near....
- PMC. (n.d.). Fluorescent Probes for Sensitive and Selective Detection of pH Changes in Live Cells in Visible and Near-infrared Channels.
- Semantic Scholar. (n.d.). A Review of Fluorescent pH Probes: Ratiometric Strategies, Extreme pH Sensing, and Multifunctional Utility.
- Thermo Fisher Scientific. (n.d.). 5 steps to live-cell imaging.
- Promega Corporation. (n.d.). Cell Imaging Protocols and Applications Guide.
- (PDF) Synthesis of new 3-(2-aminothiazol-4-yl)-4-hydroxy-2H-chromen-2-one derivatives. (n.d.).
- ResearchGate. (n.d.). Synthesis of 3‐(2‐aminothiazol‐5‐yl)‐2H‐chromen‐2‐one 4a–c.
- PMC - NIH. (n.d.). Fluorescence Live Cell Imaging.
- ResearchGate. (2025, April 1). A novel coumarin-thiazole conjugated ICT fluorescent probe for Cysteine specific detection in food samples, living cells and zebrafish.
- Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. (n.d.).
- PMC - NIH. (n.d.). 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one.
- Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. (2021, May 10).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. promega.com [promega.com]
Application Note: High-Throughput Screening of Novel Thiazole Derivatives as DNA Gyrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antibacterials and the Promise of Thiazole Derivatives
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery of novel therapeutic agents with new mechanisms of action.[1] DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and chromosome segregation, stands out as a prime target for the development of new antibiotics.[1][2][3] This enzyme introduces negative supercoils into DNA, a process vital for relieving torsional stress during DNA unwinding.[4][5] Crucially, DNA gyrase is present in bacteria but absent in higher eukaryotes, offering a selective target for antimicrobial therapy.
Thiazole derivatives have emerged as a promising class of compounds with significant potential as DNA gyrase inhibitors.[1][3][6] Studies have shown that these compounds can exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria by effectively binding to the DNA gyrase enzyme.[1][6] This application note provides a detailed protocol for a DNA gyrase inhibition assay tailored for the screening and characterization of novel thiazole derivatives. The described supercoiling assay is a robust, reliable, and widely accepted method for determining the inhibitory potential of test compounds.[7]
Principle of the DNA Gyrase Supercoiling Assay
The DNA gyrase supercoiling assay is a cornerstone method for identifying and characterizing inhibitors of this essential bacterial enzyme.[7] The principle of the assay is based on the unique ability of DNA gyrase to introduce negative supercoils into a relaxed circular DNA substrate, a reaction that is dependent on the hydrolysis of ATP.[5][8]
In its native state, plasmid DNA isolated from bacteria is typically supercoiled. For the purpose of this assay, a relaxed circular plasmid, such as pBR322, is used as the substrate. This relaxed form can be generated by treating the supercoiled plasmid with a type I topoisomerase. When active DNA gyrase is incubated with the relaxed plasmid in the presence of ATP, it will convert the relaxed DNA into its supercoiled form.[9]
The different topological forms of the plasmid DNA—supercoiled and relaxed—can be readily separated and visualized using agarose gel electrophoresis. Supercoiled DNA is more compact and migrates faster through the agarose gel compared to the more open, relaxed form. In the presence of an effective inhibitor, the supercoiling activity of DNA gyrase will be diminished or completely blocked. This results in a decrease in the amount of the supercoiled DNA band and a corresponding increase in the relaxed DNA band on the agarose gel. By analyzing the intensity of these bands, the inhibitory activity of the test compounds, such as novel thiazole derivatives, can be quantified.[7]
This assay provides a direct and visually intuitive measure of enzyme inhibition, making it an ideal method for primary screening and for determining the half-maximal inhibitory concentration (IC50) of potential drug candidates.
Figure 1. Principle of the DNA gyrase supercoiling inhibition assay.
Materials and Reagents
Enzymes and Substrates
-
DNA Gyrase: E. coli DNA gyrase (e.g., from Inspiralis or New England Biolabs). Store at -80°C.
-
Relaxed pBR322 DNA: Store at -20°C.
Buffers and Solutions
-
5X Gyrase Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% (w/v) glycerol, 0.1 mg/mL albumin. Store at -20°C.
-
10X ATP Solution: 10 mM ATP. Store at -20°C.
-
Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol. Store at -20°C.
-
2X Gel Loading Dye with Stop Solution (GSTEB): Composition may vary, but typically contains glycerol, tracking dyes (e.g., bromophenol blue and xylene cyanol), and a stop agent like EDTA.
-
Chloroform/Isoamyl Alcohol (24:1 v/v): Store at room temperature in a fume hood.
-
1X TAE Buffer: 40 mM Tris-acetate, 1 mM EDTA (pH 8.0).
-
Ethidium Bromide Staining Solution: 1 µg/mL in water. Caution: Ethidium bromide is a potent mutagen. Handle with appropriate personal protective equipment (PPE).
-
DMSO (Dimethyl Sulfoxide): For dissolving test compounds.
Consumables and Equipment
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and sterile tips
-
Water bath or incubator set to 37°C
-
Agarose gel electrophoresis system (gel tank, power supply, casting tray, and combs)
-
UV transilluminator or gel documentation system
-
Vortex mixer
-
Microcentrifuge
Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay
This protocol is designed for a standard 30 µL reaction volume. Adjust volumes as needed for different reaction sizes.
Preparation of Thiazole Derivatives
-
Prepare a stock solution of each novel thiazole derivative in 100% DMSO (e.g., 10 mM).
-
Create a series of dilutions of each compound in DMSO to test a range of concentrations. It is recommended to perform a 10-fold dilution series for initial screening, followed by a 2- or 3-fold dilution series for determining the IC50 of active compounds.
Assay Setup
-
On ice, prepare a master mix containing the following components for the required number of reactions (plus a 10% excess to account for pipetting errors):
-
5X Gyrase Assay Buffer: 6 µL
-
Relaxed pBR322 DNA (e.g., 0.5 µg/µL): 1 µL
-
Sterile deionized water: to a final volume of 24 µL per reaction.
-
-
Aliquot 24 µL of the master mix into pre-chilled 1.5 mL microcentrifuge tubes.
-
Add 3 µL of the appropriate thiazole derivative dilution (or DMSO for the vehicle control) to each tube.
-
For the negative control (no enzyme), add 3 µL of dilution buffer.
-
For the positive control (enzyme activity without inhibitor), add 3 µL of diluted DNA gyrase.
-
For the test reactions, add 3 µL of diluted DNA gyrase to each tube containing a thiazole derivative. The final enzyme concentration should be sufficient to fully supercoil the DNA substrate in the absence of an inhibitor. This should be determined empirically by titrating the enzyme.
-
Gently mix the contents of each tube by flicking or pipetting.
Incubation and Reaction Termination
-
Incubate the reaction tubes at 37°C for 30 minutes.[10]
-
Terminate the reactions by adding 30 µL of 2X GSTEB and 30 µL of chloroform/isoamyl alcohol (24:1).
-
Vortex each tube for 5-10 seconds to ensure thorough mixing.
-
Centrifuge the tubes at maximum speed for 1-2 minutes to separate the aqueous and organic phases.
Agarose Gel Electrophoresis
-
Prepare a 1% (w/v) agarose gel in 1X TAE buffer.
-
Carefully load 20 µL of the upper aqueous phase from each reaction tube into the wells of the agarose gel.
-
Run the gel at a constant voltage (e.g., 90 V) for approximately 90 minutes, or until the dye front has migrated an adequate distance.
-
Stain the gel with ethidium bromide solution for 15-20 minutes.
-
Destain the gel in water for 10-15 minutes.
-
Visualize the DNA bands using a UV transilluminator or a gel documentation system.
Figure 2. Experimental workflow for the DNA gyrase inhibition assay.
Data Analysis and Interpretation
The results of the DNA gyrase inhibition assay are analyzed by quantifying the intensity of the supercoiled and relaxed DNA bands on the agarose gel.
-
Qualitative Analysis: A visual inspection of the gel will provide a preliminary assessment of the inhibitory activity of the thiazole derivatives. A decrease in the intensity of the supercoiled band and a corresponding increase in the relaxed band, relative to the positive control, indicates inhibition.
-
Quantitative Analysis: For a more precise determination of inhibitory activity, densitometry software (e.g., ImageJ) can be used to quantify the intensity of the DNA bands. The percentage of inhibition can be calculated using the following formula:
% Inhibition = 100 x [1 - (Intensity of Supercoiled Band in Test Sample / Intensity of Supercoiled Band in Positive Control)]
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor that reduces the enzyme activity by 50%. To determine the IC50, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Example Data Presentation
| Thiazole Derivative | Concentration (µM) | % Inhibition |
| TD-01 | 1 | 15 |
| 10 | 48 | |
| 50 | 92 | |
| 100 | 98 | |
| TD-02 | 1 | 5 |
| 10 | 12 | |
| 50 | 25 | |
| 100 | 45 | |
| Ciprofloxacin (Control) | 0.1 | 52 |
| 1 | 95 |
Assay Validation and Controls: Ensuring Trustworthiness
To ensure the reliability and reproducibility of the assay results, the inclusion of appropriate controls is essential.
-
Negative Control (No Enzyme): This control contains all reaction components except for DNA gyrase. It should only show a band corresponding to the relaxed DNA substrate, confirming that there is no contaminating nuclease activity and that the substrate is indeed in a relaxed state.
-
Positive Control (No Inhibitor): This control contains all reaction components, including DNA gyrase and the vehicle (DMSO), but no inhibitor. This reaction should show a strong band corresponding to the supercoiled DNA, demonstrating that the enzyme is active under the assay conditions.
-
Reference Inhibitor Control: A known DNA gyrase inhibitor, such as ciprofloxacin or novobiocin, should be included in each assay.[7] This serves as a positive control for inhibition and allows for the comparison of the potency of the novel thiazole derivatives to a well-characterized inhibitor.
Troubleshooting
| Issue | Possible Cause | Solution |
| No supercoiling in the positive control | Inactive enzyme | Ensure proper storage and handling of the DNA gyrase. Perform an enzyme titration to determine the optimal concentration. |
| Incorrect buffer composition | Verify the pH and concentration of all buffer components. | |
| ATP degradation | Use a fresh stock of ATP. | |
| Smearing of DNA bands | Nuclease contamination | Use sterile techniques and nuclease-free water and reagents. |
| High concentration of test compound causing precipitation | Check the solubility of the thiazole derivatives in the assay buffer. If necessary, adjust the DMSO concentration (not to exceed 5% v/v).[11] | |
| Inconsistent results between replicates | Pipetting errors | Ensure accurate and consistent pipetting, especially for small volumes. |
| Incomplete mixing | Thoroughly mix all reaction components. |
Alternative and Complementary Assays
While the supercoiling assay is a robust method for primary screening, other assays can provide further mechanistic insights into the action of novel inhibitors.
-
DNA Gyrase Cleavage Assay: This assay is used to determine if an inhibitor stabilizes the cleavage complex, which is the mechanism of action for quinolone antibiotics.[11][12] The assay involves incubating the enzyme and substrate with the inhibitor, followed by the addition of SDS and proteinase K to trap the covalent DNA-gyrase complex.[11] The formation of a linear DNA band on an agarose gel indicates stabilization of the cleavage complex.[13][14]
-
ATPase Assay: DNA gyrase utilizes the energy from ATP hydrolysis to introduce negative supercoils.[15][16] An ATPase assay can determine if a compound inhibits this activity, which is the mechanism of action for aminocoumarin antibiotics like novobiocin.[4][15] This assay typically measures the amount of ADP or inorganic phosphate produced.[17][18]
Conclusion
The DNA gyrase supercoiling inhibition assay is a powerful and reliable tool for the discovery and characterization of novel antibacterial agents targeting this essential enzyme. The detailed protocol and guidelines presented in this application note provide researchers with a comprehensive framework for screening thiazole derivatives and other potential inhibitors. By adhering to best practices in experimental design, including the use of appropriate controls and thorough data analysis, this assay can significantly contribute to the development of new therapies to combat the growing threat of antimicrobial resistance.
References
- Patsnap Synapse. (2024, June 21). What are Bacterial DNA gyrase inhibitors and how do they work?
- Maxwell, A., et al. (2005). High-throughput assays for DNA gyrase and other topoisomerases. Nucleic Acids Research, 33(7), e65.
- Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay.
- Shen, L. L., & Pernet, A. G. (1985). Mechanism of Inhibition of DNA Gyrase by Quinolone Antibacterials: A Cooperative drug--DNA Binding Model. Proceedings of the National Academy of Sciences, 82(2), 307-311.
- Khan, I., et al. (2023). Design, synthesis, and SAR of novel thiazole-based antimicrobials targeting DNA gyrase: In vitro and in silico profiling. Journal of Molecular Structure, 1286, 135534.
- ProFoldin. (n.d.). DNA Gyrase DNA Supercoiling Assay Kits.
- Tomašič, T., et al. (2020). Second generation 4,5,6,7-tetrahydrobenzo[d]thiazoles as novel DNA gyrase inhibitors. Future Medicinal Chemistry, 12(4), 337-354.
- MoBiTec. (n.d.). S. aureus Gyrase DNA Supercoiling Assay Kit Plus.
- ResearchGate. (n.d.). Proposed mechanism of action of DNA gyrase.
- BioHippo. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits.
- Amerigo Scientific. (n.d.). DNA Gyrase: Structure, Function, and Its Role in Research and Industry.
- Future Medicine. (2020, February 11). Second-generation 4,5,6,7-tetrahydrobenzo[ d]thiazoles as novel DNA gyrase inhibitors.
- Creative Diagnostics. (n.d.). DNA Gyrase – A Specialized Type II Topoisomerase.
- ACS Publications. (2002, May 21). DNA Gyrase Requires DNA for Effective Two-Site Coordination of Divalent Metal Ions: Further Insight into the Mechanism of Enzyme Action.
- Wikipedia. (n.d.). DNA gyrase.
- Inspiralis. (n.d.). Escherichia coli Gyrase ATPase Linked Assay.
- Inspiralis. (n.d.). Escherichia coli Gyrase Cleavage Assay.
- Bio-protocol. (2018). DNA gyrase supercoiling inhibition assay.
- MDPI. (2024, January 29). Friend or Foe: Protein Inhibitors of DNA Gyrase.
- RSC Publishing. (n.d.). Tailoring of novel morpholine-sulphonamide linked thiazole moieties as dual targeting DHFR/DNA gyrase inhibitors.
- PubMed. (2003). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities.
- Inspiralis. (2025, January 27). Comprehensive Overview of the E. coli Gyrase ATPase Assay Kit Plus.
- ResearchGate. (2024, April). Development of novel thiazole-based hybrids as DNA gyrase inhibitors.
- Inspiralis Ltd. (n.d.). ATPase Reactions.
- Cold Spring Harbor Perspectives in Medicine. (2014, September). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance.
- ProFoldin. (n.d.). DNA cleavage assay kit.
- Journal of Bacteriology. (2001, October). Active-Site Residues of Escherichia coli DNA Gyrase Required in Coupling ATP Hydrolysis to DNA Supercoiling and Amino Acid Substitutions Leading to Novobiocin Resistance.
- Antimicrobial Agents and Chemotherapy. (2006, July). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening.
- Inspiralis Ltd. (n.d.). Cleavage Assays.
- ProFoldin. (n.d.). DNA topoisomerase ATPase assay kits.
- Journal of Biological Chemistry. (2018, August 17). Basic residues at the C-gate of DNA gyrase are involved in DNA supercoiling.
- Nucleic Acids Research. (2010, October). A strand-passage conformation of DNA gyrase is required to allow the bacterial toxin, CcdB, to access its binding site.
Sources
- 1. hospitalpharmajournal.com [hospitalpharmajournal.com]
- 2. DNA Gyrase: Structure, Function, and Its Role in Research and Industry - Amerigo Scientific [amerigoscientific.com]
- 3. Second-generation 4,5,6,7-tetrahydrobenzo[ d]thiazoles as novel DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 5. DNA gyrase - Wikipedia [en.wikipedia.org]
- 6. sysbiol.brc.hu [sysbiol.brc.hu]
- 7. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. bio-protocol.org [bio-protocol.org]
- 11. inspiralis.com [inspiralis.com]
- 12. inspiralis.com [inspiralis.com]
- 13. Basic residues at the C-gate of DNA gyrase are involved in DNA supercoiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A strand-passage conformation of DNA gyrase is required to allow the bacterial toxin, CcdB, to access its binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 15. inspiralis.com [inspiralis.com]
- 16. cbioc.com [cbioc.com]
- 17. inspiralis.com [inspiralis.com]
- 18. DNA topoisomerase ATPase assay kits [profoldin.com]
Troubleshooting & Optimization
Overcoming solubility issues of 3-(2-Amino-5-methyl-thiazol-4-yl)-chromen-2-one in biological assays
Welcome to the technical support guide for 3-(2-Amino-5-methyl-thiazol-4-yl)-chromen-2-one. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in biological assays. Our goal is to equip you with the knowledge to overcome these hurdles and ensure the reliability and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the basic solubility properties of this compound?
This compound, a hybrid of coumarin and aminothiazole scaffolds, is characterized by its high lipophilicity and crystalline nature, making it poorly soluble in aqueous solutions like water or phosphate-buffered saline (PBS).[1][2] It is, however, generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3] The core challenge arises when diluting a concentrated organic stock solution into an aqueous biological medium, which often leads to precipitation.[4][5]
Q2: I've dissolved the compound in 100% DMSO, but it precipitates immediately when I add it to my cell culture media. Why does this happen?
This phenomenon is known as "precipitation upon dilution" and is the most common issue faced with hydrophobic compounds.[5] It occurs due to a rapid shift in solvent polarity. In DMSO, the compound is comfortably solvated. When this solution is introduced into an aqueous environment (e.g., cell media), the DMSO disperses, and the water molecules are unable to effectively solvate the hydrophobic compound. This forces the compound molecules to aggregate and fall out of solution, a process driven by the hydrophobic effect.[4][6]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
The tolerance to DMSO is cell-line dependent. As a general rule, most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[7][8] Some robust cell lines may tolerate up to 1%, but this is often not recommended.[7] Primary cells are typically more sensitive and may require final DMSO concentrations below 0.1%.[7] It is crucial to run a vehicle control (media with the same final DMSO concentration as your experimental wells) to account for any solvent-induced effects on cell viability or function.[9][10][11]
Troubleshooting Guide: Overcoming Precipitation
This section provides a systematic approach to diagnosing and solving solubility issues during your experiments.
Problem 1: Compound precipitates in the final assay buffer or cell culture medium.
This is the most frequent challenge. The key is to manage the transition from the organic stock to the aqueous working solution carefully.
-
Verify Stock Solution Integrity: Before troubleshooting dilution, ensure your DMSO stock is fully dissolved. If you observe crystals, gently warm the vial (to 37°C) and sonicate. If it remains cloudy, the stock may be supersaturated or degraded.[12] Consider filtering it through a 0.22 µm PTFE syringe filter or remaking it at a lower concentration.
-
Modify the Dilution Method: The way you mix can make a significant difference.
-
Reverse Addition: Instead of pipetting the small volume of DMSO stock into the large volume of buffer, try adding the aqueous buffer to your DMSO stock dropwise while vortexing.[4] This creates a more gradual change in solvent polarity.
-
Serial Dilution: Perform an intermediate dilution. For example, dilute your 10 mM DMSO stock 1:10 into 100% DMSO to get 1 mM. Then, dilute this 1:100 into your final buffer. This reduces the localized concentration at the point of mixing.[5]
-
-
Employ Formulation Strategies: If the above methods fail, you may need to use solubility-enhancing excipients. These should be tested for compatibility with your specific assay.
-
Co-solvents: Including a small percentage of a biocompatible co-solvent like ethanol, propylene glycol, or PEG-400 in your final solution can improve solubility.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior.[13] They can encapsulate the hydrophobic compound, forming an "inclusion complex" that is water-soluble.[14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used in cell-based assays.[16]
-
Problem 2: Inconsistent results or loss of compound activity over time.
This can be a secondary effect of poor solubility or compound instability.
-
Cause: The compound may be forming microscopic precipitates or adsorbing to plasticware (pipette tips, microplates). This reduces the effective concentration of the compound available to interact with the biological target.
-
Solution:
-
Visual Inspection: After preparing your final dilution, let it sit for 30 minutes and inspect for any visible turbidity or precipitation.
-
Use Low-Binding Plastics: If available, use low-protein-binding microplates and pipette tips.
-
Consider Instability: Some 2-aminothiazole compounds can be unstable in DMSO stock solutions over long-term storage, leading to degradation products that may be inactive or have altered activity.[12] It is advisable to use freshly prepared stock solutions or store aliquots at -80°C and minimize freeze-thaw cycles.[2]
-
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions (Standard Method)
-
Prepare Stock Solution: Weigh the solid this compound and dissolve it in 100% DMSO to a high concentration (e.g., 10-20 mM). Ensure it is fully dissolved using vortexing and brief sonication if necessary. This is your master stock .
-
Prepare Intermediate Dilution: Dilute the master stock in 100% DMSO to create an intermediate stock (e.g., 1 mM).
-
Prepare Final Working Solution: For a final concentration of 10 µM in a total volume of 1 mL with 0.1% DMSO:
-
Add 999 µL of your aqueous buffer (e.g., cell culture medium) to a microcentrifuge tube.
-
Add 1 µL of the 10 mM master stock to the buffer.
-
Immediately vortex the tube for 10-15 seconds to ensure rapid and complete mixing.
-
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol aims to form an inclusion complex to improve aqueous solubility.[17]
-
Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. Stir until fully dissolved. The concentration may need to be optimized.
-
Add Compound: Slowly add the solid this compound powder to the stirring HP-β-CD solution. The molar ratio of compound to cyclodextrin is critical and often requires optimization, starting with a 1:1 or 1:2 ratio.
-
Equilibrate: Cover the container and stir the mixture at room temperature for 24-72 hours to allow the inclusion complex to form.
-
Clarify: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.
-
Quantify and Use: Carefully collect the supernatant. The concentration of the solubilized compound in the supernatant should be determined analytically (e.g., via HPLC-UV or spectrophotometry). This clarified solution can then be used as your stock for further dilutions into the assay medium.
Data Summary Tables
Table 1: General Solvent & Formulation Strategy Comparison
| Strategy | Primary Solvent | Pros | Cons | Final Conc. Limit |
| Standard Dilution | DMSO | Simple, widely used | High risk of precipitation for hydrophobic compounds | < 0.5% recommended[7] |
| Co-Solvent | DMSO/Ethanol | Can improve solubility | May have own biological effects, requires vehicle control | < 1-2% total solvent |
| Cyclodextrin | Aqueous Buffer | Significantly increases aqueous solubility, low toxicity | Requires optimization, may alter compound availability | Varies by complex |
| Surfactants (e.g., Tween-80) | Aqueous Buffer | Effective at low concentrations | Can disrupt cell membranes, interfere with assays | < 0.1% |
Conceptual Visualization
References
- Cechova K, Stibraniova I, et al. (2025). Impact of DMSO concentrations on cell death markers and viability in cryopreserved human keratinocytes. Cryogenics 2025.
-
Li, P., & Zhao, L. (2008). Advanced Screening Assays to Rapidly Identify Solubility-Enhancing Formulations: High-Throughput, Miniaturization and Automation. Advanced Drug Delivery Reviews. [Link]
-
LifeTein. (2023). DMSO usage in cell culture. LifeTein. [Link]
-
Taşdemir, R. B., Çelebi, B., et al. (n.d.). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... ResearchGate. [Link]
-
Wu, D. (n.d.). Studies on the effect of DMSO as a solvent mediator on cell growth and viability. Semantic Scholar. [Link]
-
Al-Adl, M. S., et al. (2020). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. Experimental and Therapeutic Medicine. [Link]
-
de Andrade, J., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Polymers. [Link]
-
Jain, A., & Banga, A. K. (2019). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. [Link]
-
Frank, K. J., et al. (2025). High-throughput screening of amorphous solid dispersions: a systematic approach to enhance bioaccessibility of a poorly soluble drug. Journal of Pharmaceutical Sciences. [Link]
-
S, P., & K, S. (2018). Cyclodextrin complexes: Perspective from drug delivery and formulation. Journal of Pharmaceutical Sciences. [Link]
-
Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]
-
Mura, P. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules. [Link]
-
Patel, V. (2015). How can I dissolve hydrophobic compounds in DMEM media? ResearchGate. [Link]
-
Miller, C. L., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. [Link]
-
Williams, R. O., et al. (Eds.). (2012). Formulating Poorly Water Soluble Drugs. Springer. [Link]
- Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
-
BioDuro. (n.d.). Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development. BioDuro. [Link]
-
Bandyopadhyay, S. (2012). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B. [Link]
-
Dening, T. J. (2017). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue University e-Pubs. [Link]
-
Steenkamp, P. A. (2012). What are the chances of precipitation in column while using buffers as mobile phase? ResearchGate. [Link]
-
Reddit. (2022). Buffer keeps precipitating. Any advice why? r/labrats. [Link]
-
Khan, I., et al. (2020). Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling. PLOS ONE. [Link]
-
Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. [Link]
-
Sharma, R., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Al-Ostath, R. A., et al. (2023). Design, synthesis, and biological assessment of a novel series of coumarin-tethered thiazole derivatives as potential antibacterial agents. Frontiers in Chemistry. [Link]
-
de Souza, M. V. N., et al. (2016). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemistrySelect. [Link]
Sources
- 1. Computational and biological studies of novel thiazolyl coumarin derivatives synthesized through Suzuki coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ziath.com [ziath.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. pubs.acs.org [pubs.acs.org]
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- 8. researchgate.net [researchgate.net]
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- 11. Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
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- 17. Cyclodextrin complexes: Perspective from drug delivery and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Aminothiazole-Coumarins
Welcome to the technical support center for the synthesis of aminothiazole-coumarin derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you with the knowledge to not only execute the synthesis but to also understand the underlying chemical principles for successful optimization and scale-up.
Introduction: The Scientific Rationale
The hybridization of coumarin and 2-aminothiazole scaffolds is a promising strategy in medicinal chemistry, creating novel molecules with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The most common and reliable method for constructing the 3-(2-aminothiazol-4-yl)-coumarin core is the Hantzsch thiazole synthesis. This guide will focus on optimizing this multi-step synthesis, addressing common challenges to ensure high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for aminothiazole-coumarins?
A1: The most prevalent method is a three-step process:
-
Knoevenagel Condensation: A substituted salicylaldehyde reacts with ethyl acetoacetate to form a 3-acetylcoumarin derivative.
-
Bromination: The 3-acetylcoumarin is then brominated at the acetyl methyl group to yield a 3-bromoacetylcoumarin.
-
Hantzsch Thiazole Synthesis: The 3-bromoacetylcoumarin is cyclized with thiourea to form the final 3-(2-aminothiazol-4-yl)-coumarin.
Q2: What are the most critical parameters affecting the yield and purity of the final product?
A2: Several factors can significantly impact the outcome of the synthesis. These include the purity of starting materials, reaction temperature, choice of solvent, and the stoichiometry of the reactants. Careful control of these parameters is crucial for a successful synthesis.
Q3: Are there greener alternatives to the traditional synthesis methods?
A3: Yes, researchers have explored more environmentally friendly approaches. These include the use of reusable catalysts, solvent-free reaction conditions, and microwave-assisted synthesis to reduce reaction times and energy consumption.
Q4: How can I monitor the progress of each reaction step?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction progress. By comparing the spots of the reaction mixture with the starting materials, you can determine when the reaction is complete.
Troubleshooting Guide: From Problem to Solution
This section addresses specific issues that may arise during the synthesis of aminothiazole-coumarins, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of 3-Acetylcoumarin (Step 1) | - Inactive catalyst (piperidine).- Suboptimal reaction temperature.- Poor quality of salicylaldehyde or ethyl acetoacetate. | - Use fresh, high-purity piperidine.- Optimize the reaction temperature. While some reactions proceed at room temperature, others may require gentle heating.- Ensure the purity of your starting materials. |
| Low Yield or Multiple Products in Bromination (Step 2) | - Over-bromination (formation of di-bromo species).- Degradation of the coumarin ring under harsh conditions.- Incomplete reaction. | - Add the bromine solution dropwise and at a controlled temperature to prevent over-bromination.- Monitor the reaction closely with TLC to avoid prolonged reaction times.- Ensure the use of an appropriate solvent, such as chloroform or acetic acid. |
| Low Yield in Hantzsch Cyclization (Step 3) | - Incomplete reaction.- Formation of side products.- Suboptimal temperature or solvent. | - Ensure the reaction goes to completion by monitoring with TLC.- Optimize the reaction temperature; refluxing in ethanol is a common starting point.- Screen different solvents if the yield remains low. |
| Formation of Impurities or Side Products | - Reaction temperature is too high or reaction time is too long.- Incorrect pH of the reaction mixture.- Presence of reactive functional groups on starting materials. | - Monitor the reaction progress using TLC to determine the optimal reaction time.- Adjust the pH. Some variations of the Hantzsch synthesis show improved regioselectivity under acidic conditions.- Protect sensitive functional groups on your reactants before the condensation reaction. |
| Difficult Product Isolation/Purification | - The product is highly soluble in the reaction solvent.- Formation of a complex mixture of products. | - After reaction completion, try precipitating the product by adding a non-solvent or by cooling the reaction mixture.- Employ column chromatography for purification.- Use a solid-supported or reusable catalyst that can be easily filtered off after the reaction. |
| Poor Reproducibility | - Inconsistent reaction conditions (temperature, time).- Variability in reagent quality.- Atmospheric moisture affecting the reaction. | - Strictly control all reaction parameters.- Use reagents from the same batch or of a consistent purity.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to moisture. |
Optimized Experimental Protocols
The following protocols are provided as a starting point. Optimization may be required for different substrates.
Protocol 1: Synthesis of 3-Acetylcoumarin
-
To a solution of substituted salicylaldehyde (10 mmol) in ethanol (50 mL), add ethyl acetoacetate (10 mmol) and a few drops of piperidine.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and recrystallized from ethanol to afford the pure 3-acetylcoumarin.
Protocol 2: Synthesis of 3-Bromoacetylcoumarin
-
Dissolve the 3-acetylcoumarin (10 mmol) in glacial acetic acid (20 mL).
-
Slowly add a solution of bromine (10 mmol) in glacial acetic acid (10 mL) dropwise with constant stirring at room temperature.
-
Continue stirring for 1-2 hours, monitoring the reaction by TLC.
-
Pour the reaction mixture into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried. This product is often used in the next step without further purification.
Protocol 3: Synthesis of 3-(2-Aminothiazol-4-yl)-coumarin
-
To a solution of 3-bromoacetylcoumarin (10 mmol) in ethanol (50 mL), add thiourea (10 mmol).
-
Reflux the mixture for 3-5 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or DMF) to yield the pure 3-(2-aminothiazol-4-yl)-coumarin.
Visualizing the Workflow and Troubleshooting
To aid in your experimental design and troubleshooting, the following diagrams illustrate the general synthetic workflow and a decision tree for addressing common issues.
Caption: General workflow for the synthesis of aminothiazole-coumarins.
Validation & Comparative
The Art of Molecular Tuning: A Comparative Guide to the Structure-Activity Relationship of 3-(2-Amino-5-methyl-thiazol-4-yl)-chromen-2-one Analogs
In the intricate world of drug discovery, the subtle alteration of a molecule's architecture can profoundly influence its biological activity. This guide delves into the compelling field of structure-activity relationship (SAR) studies of 3-(2-Amino-5-methyl-thiazol-4-yl)-chromen-2-one analogs, a class of heterocyclic compounds that has garnered significant attention for its diverse pharmacological potential. By dissecting the relationship between chemical structure and biological function, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to rationally design more potent and selective therapeutic agents based on this privileged scaffold.
The Core Scaffold: A Fusion of Pharmacophores
The this compound core represents a masterful hybridization of two well-established pharmacophores: the coumarin (2H-chromen-2-one) nucleus and the 2-aminothiazole ring. Coumarins are a large family of natural and synthetic compounds renowned for their wide array of biological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties.[1] Similarly, the 2-aminothiazole moiety is a key structural component in numerous clinically approved drugs and exhibits a broad spectrum of therapeutic effects.[2] The strategic fusion of these two entities at the 3-position of the coumarin ring creates a unique molecular framework with significant potential for therapeutic intervention.
Unraveling the Structure-Activity Relationship: A Multi-Target Perspective
The therapeutic promise of 3-(2-amino-thiazol-4-yl)-chromen-2-one analogs extends across various disease areas. This section will compare and contrast the SAR of these analogs against different biological targets, drawing upon key experimental findings to elucidate the impact of structural modifications.
Anticancer Activity: Targeting the Proliferative Machinery
The coumarin-thiazole hybrid scaffold has emerged as a promising platform for the development of novel anticancer agents.[1] SAR studies have revealed that substitutions on both the coumarin and thiazole rings can significantly modulate their cytotoxic and enzyme-inhibitory activities.
A critical aspect of the anticancer activity of some coumarin-thiazole derivatives is their ability to inhibit carbonic anhydrase (CA) isozymes, particularly the tumor-associated CA IX and XII.[3] These enzymes play a crucial role in tumor progression by regulating pH in the tumor microenvironment.
Key SAR Insights for Anticancer Activity:
-
Substitution on the Coumarin Ring: The nature and position of substituents on the coumarin's benzene ring are critical for activity.
-
Electron-withdrawing groups such as bromo at the 6-position of the coumarin ring have been shown to influence the inhibitory profile against carbonic anhydrase.[3]
-
The presence of a diethylamino group at the C6 position of the coumarin ring has been reported to be beneficial for anticancer activity in a related series of coumarin-thiazole-pyrazole hybrids.[3]
-
-
Modification of the 2-Amino Group of Thiazole: Alterations at this position can dramatically impact biological activity.
-
Derivatization of the 2-amino group into various amides has been a common strategy to explore SAR. For instance, the introduction of a lipoic acid amide has been investigated for histone deacetylase (HDAC) inhibitory activity, which is another important target in cancer therapy.[4]
-
Comparative Data on Anticancer Activity:
| Compound ID | Coumarin Substitution (R) | Thiazole 2-position Substitution | hCA IX Ki (nM) | hCA XII Ki (nM) |
| 8g | 6-Bromo | 4-methylpiperazin-1-yl | - | - |
Data extracted from a study on related thiazolyl-coumarin conjugates.[3] A direct comparison is challenging due to variations in the core structure.
Antioxidant Activity: Quenching the Flames of Oxidative Stress
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of diseases. The coumarin-thiazole scaffold has demonstrated significant potential as an antioxidant agent.[5]
Key SAR Insights for Antioxidant Activity:
-
Hydroxyl Group Substitution: The presence of hydroxyl groups, particularly on a phenyl ring attached to the thiazole moiety, is a strong determinant of antioxidant activity. Catechol (3,4-dihydroxy) moieties are particularly effective radical scavengers.[5]
-
Electron-donating Groups: Substituents that increase the electron density of the molecule generally enhance its ability to donate a hydrogen atom or an electron to neutralize free radicals. The presence of electron-donating groups on aromatic rings appended to the core structure has been shown to be beneficial for antioxidant potential.[6]
Comparative Data on Antioxidant Activity (DPPH Radical Scavenging):
The following table presents the antioxidant activity of a series of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives, which, while not direct coumarin hybrids, provide valuable insights into the SAR of the 2-amino-5-methylthiazole moiety.
| Compound ID | Aldehyde Substituent | IC50 (µg/mL) |
| 6a | 4-Hydroxy | 14.9 |
| 6c | 2,4-Dichloro | - |
| 6e | 4-Hydroxy-3-methoxy | 15.0 |
| Ascorbic Acid (Standard) | - | - |
Data adapted from a study on 2-amino-5-methylthiazol derivatives.[6] This data highlights the positive impact of hydroxyl groups on antioxidant activity.
Experimental Protocols: A Guide to Evaluation
To ensure scientific rigor and reproducibility, this section provides detailed methodologies for key experiments used to evaluate the biological activity of these analogs.
Synthesis of this compound Analogs
The synthesis of the core scaffold and its analogs typically involves a multi-step process. A general synthetic route is depicted below.
Workflow for the Synthesis of 3-(2-Amino-thiazol-4-yl)-chromen-2-one Analogs:
Caption: General synthetic scheme for 3-(2-amino-thiazol-4-yl)-chromen-2-one analogs.
Step-by-Step Protocol:
-
Synthesis of 3-(2-Bromoacetyl)coumarin:
-
To a solution of the appropriately substituted 3-acetylcoumarin in a suitable solvent (e.g., glacial acetic acid), add bromine dropwise with stirring at room temperature.
-
Continue stirring for a specified period until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water.
-
Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent to obtain the 3-(2-bromoacetyl)coumarin intermediate.
-
-
Synthesis of 3-(2-Amino-thiazol-4-yl)-coumarin Analogs:
-
A mixture of the 3-(2-bromoacetyl)coumarin intermediate and thiourea in a solvent such as ethanol is refluxed for several hours.
-
After completion of the reaction, the mixture is cooled, and the resulting solid is filtered, washed, and recrystallized to yield the desired 3-(2-amino-thiazol-4-yl)-coumarin analog.
-
In Vitro Carbonic Anhydrase Inhibition Assay
This assay is crucial for evaluating the potential of the synthesized compounds to inhibit specific CA isozymes.
Caption: Workflow for in vitro carbonic anhydrase inhibition assay.
Step-by-Step Protocol:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, the specific human carbonic anhydrase isozyme, and varying concentrations of the test compound.
-
Pre-incubate the mixture at room temperature for a defined period.
-
Initiate the enzymatic reaction by adding the substrate (e.g., 4-nitrophenyl acetate).
-
Monitor the change in absorbance at 400 nm over time using a microplate reader. The product, 4-nitrophenol, absorbs at this wavelength.
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) by plotting the percentage inhibition against the logarithm of the inhibitor concentration.
Future Directions and Concluding Remarks
The exploration of the structure-activity relationships of this compound analogs has unveiled a promising landscape for the development of novel therapeutic agents. The inherent versatility of this scaffold allows for fine-tuning of its biological activity through systematic structural modifications.
Key Takeaways:
-
The coumarin-thiazole hybrid scaffold is a privileged structure in medicinal chemistry with a broad range of biological activities.
-
Substitutions on both the coumarin and thiazole rings are critical for modulating potency and selectivity against various biological targets.
-
For anticancer activity, targeting enzymes like carbonic anhydrases and histone deacetylases has shown promise, with specific substitutions on the coumarin ring playing a key role.
-
For antioxidant activity, the incorporation of hydroxyl groups and other electron-donating moieties is a key strategy.
Future research should focus on the systematic synthesis and evaluation of a focused library of this compound analogs to establish a more definitive and quantitative SAR. This will involve varying substituents at multiple positions of the scaffold and testing them against a panel of relevant biological targets. Such a focused approach will undoubtedly accelerate the journey of these promising molecules from the laboratory to the clinic.
References
Sources
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. rjptonline.org [rjptonline.org]
- 3. Synthesis and evaluation of thiazolyl coumarin drug conjugates as carbonic anhydrase isozyme inhibitors by using integrated invitro and insilico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel Thiazolyl-Coumarin Derivatives as Potent Histone Deacetylase Inhibitors with Antifibrotic Activity [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 3-(2-Amino-5-methyl-thiazol-4-yl)-chromen-2-one
Executive Summary & Compound Context[1][2][3]
3-(2-Amino-5-methyl-thiazol-4-yl)-chromen-2-one is a synthetic hybrid pharmacophore combining a coumarin (chromen-2-one) scaffold with a 2-aminothiazole moiety.
While specific toxicological data for this exact molecule may be sparse in public registries, its structural components dictate its safety profile. In drug discovery, this scaffold is frequently investigated for anticancer (carbonic anhydrase inhibition) and antimicrobial (MRSA targeting) properties, often exhibiting biological activity in the nanomolar (nM) range [1, 2].
The Core Safety Directive: Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) .
-
Reasoning: The 2-aminothiazole group is a known "toxicophore" capable of metabolic activation into reactive intermediates, potentially causing hepatotoxicity [3]. The coumarin moiety adds risks of photosensitization.
-
Operational Status: Universal Precautions for Novel Bioactives (Band 4 Control Strategy).
Hazard Identification & Risk Profiling
Effective safety relies on understanding the mechanism of harm, not just reading a label.
| Structural Component | Associated Hazard Potential | Physiological Target |
| 2-Aminothiazole | Metabolic activation (epoxidation); Hepatotoxicity. | Liver Enzymes (CYP450), Kinases. |
| Coumarin Scaffold | Photosensitization; Anticoagulant activity. | Skin (UV reactivity), Blood coagulation factors. |
| Hybrid Molecule | High Potency (nM efficacy). | Carbonic Anhydrases (IX, XII), Bacterial DNA. |
| Physical State | Crystalline Solid / Dust. | Respiratory Alveoli (Deep lung penetration). |
Visualization: Structural Risk Logic
The following diagram illustrates the convergence of risks inherent to this hybrid molecule.
Figure 1: Structural Activity Relationship (SAR) derived risk assessment. The convergence of two bioactive scaffolds necessitates high-potency containment protocols.
The PPE Defense System (Layered Approach)
Standard "lab coat and glasses" are insufficient for nanomolar-active powders. You must employ a Barrier-in-Depth strategy.
A. Respiratory Protection (Primary Defense)
-
Requirement: All open handling (weighing, transfer) must occur inside a Certified Chemical Fume Hood or Powder Containment Enclosure .
-
PPE Augmentation: If work must occur outside a hood (e.g., equipment maintenance), use a PAPR (Powered Air Purifying Respirator) with HEPA filters. A standard N95 provides insufficient protection factors (APF=10) for potent unknowns.
B. Dermal Protection (The Permeation Barrier)
Organic amines and thiazoles can permeate standard nitrile rubber.
-
Protocol: Double-Gloving is mandatory.
-
Inner Layer: 4 mil Nitrile (inspection layer).
-
Outer Layer: 8 mil Nitrile or Neoprene (mechanical barrier).
-
Rationale: This creates a "breakthrough gap." If the outer glove is compromised or permeated, the inner glove provides a temporary buffer for safe removal [4].
-
C. Ocular Protection[4]
-
Standard: Chemical Splash Goggles (indirect venting).
-
Why: Safety glasses allow dust migration around the lenses. Goggles seal the ocular cavity against airborne particulates.
Operational Protocol: Solubilization & Handling
The most critical moment of risk is solubilization . When this powder is dissolved in organic solvents (DMSO, DMF, Methanol), it becomes a "transdermal vector." DMSO, in particular, will carry the bioactive compound directly through intact skin and gloves.
Step-by-Step Workflow
-
Preparation:
-
Activate ionization bar (static control) in the balance enclosure.
-
Pre-weigh solvent in a sealed vial to avoid handling open liquids near the powder.
-
-
Weighing (The Critical Step):
-
Use a disposable antistatic weighing boat.
-
Technique: Do not "tap" the spatula. Roll the drum of the spatula to gently release powder. This minimizes aerosol generation.
-
-
Solubilization (The "Vector" Risk):
-
Add the solid to the solvent, not vice versa.
-
CRITICAL: Once dissolved in DMSO, treat the liquid as lethal . A single drop on the skin can deliver a systemic dose.
-
Change outer gloves immediately after the solubilization step is complete.
-
Visualization: The DMSO Vector Risk
This diagram details the change in risk profile during the experiment.
Figure 2: Risk transition during solubilization. Note the shift from inhalation risk to transdermal risk when DMSO is introduced.
Waste Disposal & Decontamination
Do not dispose of this compound down the drain. Its biological stability (designed for drug resistance) means it can persist in water systems.
-
Solid Waste: Collect all weighing boats, contaminated gloves, and paper towels in a sealed yellow biohazard/chem-hazard bag . Label as "Cytotoxic/Potent Agent."
-
Liquid Waste: Segregate into "High Hazard Organic" streams. Do not mix with oxidizers (e.g., Nitric Acid) as amines can form explosive byproducts.
-
Destruction Method: High-temperature incineration (>1000°C) is the only validated method to break down the thiazole ring and prevent environmental bioaccumulation.
Emergency Response
-
Inhalation: Remove to fresh air immediately.[1][2] If breathing is difficult, oxygen is required. Note: Aminothiazole exposure may show delayed symptoms (liver stress).
-
Skin Contact (Powder): Brush off dry powder before wetting. Wash with soap and water for 15 minutes.
-
Skin Contact (DMSO Solution): Do not scrub. Scrubbing increases blood flow and absorption. Rinse gently with copious water. Remove contaminated clothing carefully to avoid brushing it against the face.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
